molecular formula C16H10ClF2NS2 B8566687 2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-1,3-thiazole CAS No. 558462-91-2

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-1,3-thiazole

Cat. No. B8566687
CAS RN: 558462-91-2
M. Wt: 353.8 g/mol
InChI Key: BKNWQRUPVXUENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-1,3-thiazole is a useful research compound. Its molecular formula is C16H10ClF2NS2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
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properties

CAS RN

558462-91-2

Product Name

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-1,3-thiazole

Molecular Formula

C16H10ClF2NS2

Molecular Weight

353.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]-1,3-thiazole

InChI

InChI=1S/C16H10ClF2NS2/c17-10-1-4-12(5-2-10)22-15(16-20-7-8-21-16)13-9-11(18)3-6-14(13)19/h1-9,15H

InChI Key

BKNWQRUPVXUENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C2=C(C=CC(=C2)F)F)C3=NC=CS3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-[(2,5-difluorophenyl)-hydroxymethyl]thiazole (348 mg, 1.53 mmol) obtained in Referential Example 15 was dissolved in thionyl chloride (1.5 ml). To the resulting solution was added a drop of dimethylformamide. The resulting mixture was stirred at room temperature for 14 hours. The reaction mixture was concentrated under reduced pressure. Dioxane was added to the residue, followed by further concentration under reduced pressure. The residue was dissolved in dimethylformamide (10.0 ml). To the resulting solution were added 4-chlorobenzenethiol (332 mg, 2.3 mmol) and potassium carbonate (845 mg, 6.12 mmol). The resulting mixture was stirred at 50° C. for 2 hours. After the reaction mixture was allowed to stand until it became room temperature, ethyl acetate (60 ml) was added thereto. The resulting mixture was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1 to 6:1) to give the title compound (130 mg, 24%) as a colorless oil.
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
332 mg
Type
reactant
Reaction Step Three
Quantity
845 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
24%

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